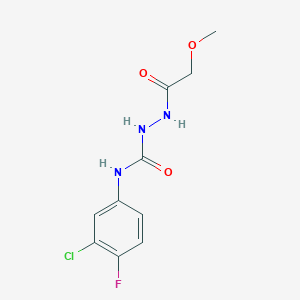
N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea, also known as CMENU, is a chemical compound that has gained attention in the scientific community due to its potential use as a herbicide. CMENU is a member of the urea herbicide family and has been found to have a broad spectrum of weed control. In
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea involves the inhibition of photosynthesis in plants. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It has been found to cause chlorosis, necrosis, and stunted growth in treated plants. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea also affects the water balance of plants, leading to a decrease in water uptake and transpiration rates.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea in lab experiments is its broad spectrum of weed control. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea is effective against a wide range of weed species, making it a versatile tool for plant research. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea is its potential toxicity to non-target organisms. Careful consideration must be given to the dosage and application method of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea to minimize any negative impacts on the environment.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of new formulations of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea that can enhance its efficacy and reduce its environmental impact. Another area of research is the identification of new target sites for N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea, which could lead to the development of more selective herbicides. Finally, there is a need for further research on the long-term effects of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea on the environment and non-target organisms.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use as a herbicide. Its broad spectrum of weed control and low toxicity to non-target organisms make it an attractive option for weed control in agricultural and environmental settings. Further research is needed to explore the full potential of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea and to minimize any negative impacts on the environment.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including grasses, broadleaves, and sedges. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea has also been shown to have low toxicity to non-target organisms, making it an attractive option for weed control in agricultural and environmental settings.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-21-13-9-7-12(8-10-13)18-16(20)19-15-6-4-5-14(17)11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRVYRZUHABMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(4-ethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(benzyloxy)phenyl]-7-bromo-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116596.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)
![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)
![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4116656.png)
![2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4116662.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116664.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4116673.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116682.png)